Gomisin S
Overview
Description
Gomisin S is a lignan compound isolated from the fruits of Schisandra chinensis, a plant widely used in traditional medicine in East Asia. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Chemistry: Gomisin S is used as a probe to study the activity of cytochrome P450 enzymes.
Biology: It has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for treating inflammatory diseases.
Medicine: this compound has demonstrated anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: The compound is used in the development of dietary supplements and herbal medicines due to its health-promoting properties.
Mechanism of Action
Target of Action
Gomisin S is a dibenzocyclooctadiene lignan , a class of compounds known for their diverse biological activities Lignans like this compound are known to interact with a variety of cellular targets, contributing to their broad spectrum of biological effects .
Mode of Action
It’s known that lignans can interact with cellular targets and induce changes in cellular functions . For instance, some lignans have been shown to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways .
Biochemical Pathways
For example, they have been shown to disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . These pathways play crucial roles in cell proliferation, survival, and inflammation, among other cellular processes .
Pharmacokinetics
A study on similar lignans has shown reliable responses at certain concentrations , suggesting that these compounds can be effectively absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Lignans like this compound are known for their myriad health benefits, including anticancer properties . They can trigger apoptosis, arrest the cell cycle, induce oxidative stress, and modulate autophagy , all of which can contribute to their anticancer effects.
Biochemical Analysis
Cellular Effects
Lignans similar to Gomisin S have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that lignans can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Lignans like this compound are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Transport and Distribution
Lignans like this compound are known to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Lignans like this compound could be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Gomisin S involves the extraction and isolation from Schisandra chinensis fruits. The process typically includes the following steps:
Extraction: The dried fruits of Schisandra chinensis are ground into a fine powder and subjected to solvent extraction using methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is subjected to chromatographic techniques such as high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Gomisin S undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives.
Comparison with Similar Compounds
Gomisin S is part of a group of lignans found in Schisandra chinensis, including Gomisin A, Gomisin N, and Schisandrin. Compared to these compounds, this compound has unique structural features and biological activities:
Gomisin A: Known for its hepatoprotective and anticancer properties.
Gomisin N: Exhibits anti-inflammatory and anti-obesity effects.
Schisandrin: Possesses antioxidant and neuroprotective activities.
This compound stands out due to its potent anti-inflammatory and anticancer activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(9S,10S,11S)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNANNZAGLCKFOL-ZKTNFTSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@H]([C@H]1C)O)OC)OC)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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